molecular formula C14H25BO3 B6148574 5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol CAS No. 1006389-64-5

5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol

Cat. No.: B6148574
CAS No.: 1006389-64-5
M. Wt: 252.2
InChI Key:
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Description

5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol: is a boronic acid derivative with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Boronic Acid Formation: : The starting material is often a boronic acid or its ester, which undergoes a series of reactions to introduce the desired substituents.

  • Cyclization: : The cyclohexene ring is formed through a cyclization reaction, often involving a palladium-catalyzed cross-coupling reaction.

  • Functional Group Modifications: : Further modifications to the functional groups are carried out to achieve the final structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : Conversion of the boronic acid group to a boronic ester or borate.

  • Reduction: : Reduction of the double bond in the cyclohexene ring.

  • Substitution: : Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Boronic Esters: : Resulting from the oxidation of boronic acids.

  • Cyclohexanol Derivatives: : Formed through the reduction of the double bond.

  • Substituted Cyclohexenes: : Resulting from substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

  • Organic Synthesis: : It serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Medicinal Chemistry: : It is used in the development of pharmaceuticals, particularly in the design of boronic acid-based drugs.

  • Materials Science: : It can be employed in the creation of advanced materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with various molecular targets and pathways. For example, in medicinal chemistry, boronic acids can form reversible covalent bonds with amino acids, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

  • Boronic Acids: : Similar compounds include other boronic acids and their derivatives.

  • Cyclohexene Derivatives: : Compounds with similar cyclohexene structures.

Uniqueness

This compound is unique due to its specific combination of boronic acid and cyclohexene functionalities, which allows for diverse reactivity and applications.

Properties

CAS No.

1006389-64-5

Molecular Formula

C14H25BO3

Molecular Weight

252.2

Purity

95

Origin of Product

United States

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